molecular formula C11H12O3 B13025475 7-Methoxy-6-methylchroman-4-one

7-Methoxy-6-methylchroman-4-one

Cat. No.: B13025475
M. Wt: 192.21 g/mol
InChI Key: WCSBSSBTSKILFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-6-methylchroman-4-one (CAS 1344904-98-8) is an organic compound with the molecular formula C 11 H 12 O 3 and a molecular weight of 192.21 g/mol . It belongs to the chromanone (chroman-4-one) class of heterobicyclic compounds, which are recognized as versatile scaffolds in medicinal chemistry for the design and synthesis of novel lead compounds . Chromanones are structurally characterized by a fusion of a benzene ring with a dihydropyran ring and are known to exhibit a wide spectrum of pharmacological activities due to this privileged structure . Researchers value this core template for its significance in drug discovery and development. Specific chromanone analogs have been investigated for various bioactivities, including anticancer and antiproliferative effects . For instance, structurally related (E)-3-benzylidene-7-methoxychroman-4-one derivatives have demonstrated significant inhibitory activity against several cancer cell lines, such as MDA-MB-231 breast cancer cells . Furthermore, homoisoflavonoids (3-benzylidene-4-chromanones), a related class, have been studied for their potential antiviral and antiproliferative properties . The precise mechanism of action for chromanone derivatives is typically target-specific, but they often interact with key cellular pathways, including the induction of apoptosis and inhibition of endothelial cell proliferation . This product is intended for research purposes in chemical synthesis and pharmaceutical development. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

7-methoxy-6-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C11H12O3/c1-7-5-8-9(12)3-4-14-11(8)6-10(7)13-2/h5-6H,3-4H2,1-2H3

InChI Key

WCSBSSBTSKILFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)OCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-6-methylchroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 2-hydroxyacetophenone derivatives, which undergo cyclization in the presence of acidic or basic catalysts to form the chromanone structure . The reaction conditions often involve temperatures ranging from 80°C to 150°C, depending on the specific catalyst and solvent used.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-6-methylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Methoxy-6-methylchroman-4-one involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it modulates inflammatory pathways by inhibiting key enzymes and signaling molecules involved in the inflammatory response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Diversity

The biological and physicochemical properties of chroman-4-one derivatives are highly influenced by substituent positions (e.g., 6, 7) and functional groups (e.g., methoxy, methyl, chloro, hydroxyl). Below is a systematic comparison:

Table 1: Key Structural Features and Properties
Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities Reference
7-Methoxy-6-methylchroman-4-one 7-OCH₃, 6-CH₃ ~264.27* Isolated from plants; stereospecific S-configuration
6-Chloro-7-methoxychroman-4-one 6-Cl, 7-OCH₃ 212.63 Higher polarity due to Cl; used in synthetic intermediates
7-Methoxy-2-(4-methoxybenzyl)chroman-4-one (2n) 7-OCH₃, 2-(4-OCH₃-benzyl) ~328.36 Synthetic yield: 73%; potential for further derivatization
(2R,3R)-3,5-Dihydroxy-7-methoxy-6-methylchroman-4-one 3,5-OH, 7-OCH₃, 6-CH₃, 4-hydroxyphenyl 332.31 LogP: 2.09; high PSA (96.22 Ų) suggests bioavailability challenges
5-Hydroxy-6-(2'-hydroxyethyl)-7-methoxy-2-methylchroman-4-one 5-OH, 6-(CH₂CH₂OH), 7-OCH₃, 2-CH₃ ~296.31 Hydroxyethyl group increases solubility
7-Hydroxy-6-methoxy-4-methylcoumarin 7-OH, 6-OCH₃, 4-CH₃ (coumarin backbone) 206.19 Lactone structure differs from chroman-4-one; UV-active

*Calculated based on formula from .

Physicochemical and Pharmacokinetic Properties

  • (2R,3R)-3,5-Dihydroxy-7-methoxy-6-methylchroman-4-one has a lower LogP (2.09) due to hydroxyl groups . 6-Chloro-7-methoxychroman-4-one likely has higher LogP (~2.5–3.0) than hydroxylated analogs due to Cl substitution .
  • Polar Surface Area (PSA): Hydroxyl groups significantly increase PSA (e.g., 96.22 Ų in ), reducing membrane permeability .

Biological Activity

7-Methoxy-6-methylchroman-4-one, also known as diosmetin, is a flavonoid compound with significant biological activities. This article provides an overview of its biological effects, including anticancer, antioxidant, and metabolic properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12O3\text{C}_{11}\text{H}_{12}\text{O}_3

This compound is characterized by a chromanone backbone with a methoxy and a methyl group at specific positions, contributing to its biological activity.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. Below is a summary of studies evaluating its efficacy against various cancer cell lines:

Study Cell Line IC50 (µM) Effect
Olennikov et al. (2020)MDA-MB-231 (Breast cancer)7.56 ± 2.23Significant inhibition
Le et al. (2020)SK-N-MC (Neuroblastoma)9.64 ± 2.7Marked anticancer activity
Dement & Mabry (1972)KB (Nasopharyngeal carcinoma)25.04 ± 10.60Effective against proliferation

These findings indicate that the compound has a strong potential as an anticancer agent, particularly against breast and neuroblastoma cancers.

Antioxidant Activity

This compound also exhibits potent antioxidant properties, which are crucial for combating oxidative stress-related diseases. The following table summarizes its antioxidant activity compared to standard antioxidants:

Assay This compound Standard Antioxidants
DPPH Scavenging Activity (%)66.4 to 213.9Vitamin E: 50%
FRAP (mg/g Trolox equivalents)44.62 to 71.64Trolox: 100%

The compound showed superior antioxidant activity, suggesting its potential use in preventing oxidative damage in biological systems.

Metabolic Effects

Recent studies have highlighted the role of this compound in metabolic regulation. A notable study indicated its capability to induce activating transcription factor 3 (ATF3), which is associated with lipid metabolism and weight loss in high-fat diet models:

  • Model: Pre-differentiated 3T3-L1 cells
  • Effects: Induced ATF3 expression, leading to reduced white adipose tissue mass and improved glycemic profiles in mice.

This suggests that the compound may be beneficial for metabolic syndrome management, presenting a dual role in both cancer therapy and metabolic health.

Case Studies and Research Findings

  • Anticancer Mechanism: In vitro studies have shown that diosmetin induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Antioxidant Mechanism: The antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress markers.
  • Metabolic Impact: The induction of ATF3 has been linked to enhanced lipid metabolism and improved insulin sensitivity, marking it as a potential candidate for further therapeutic development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.